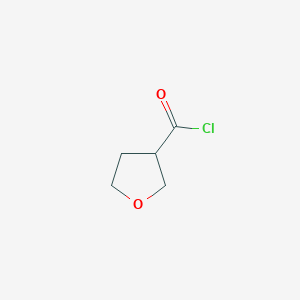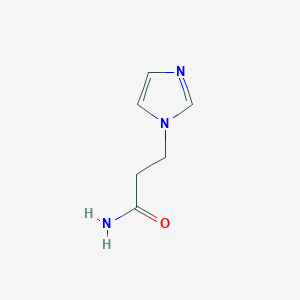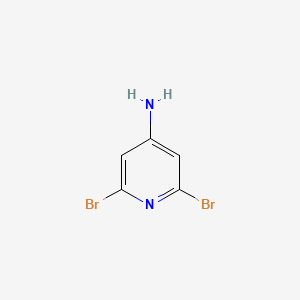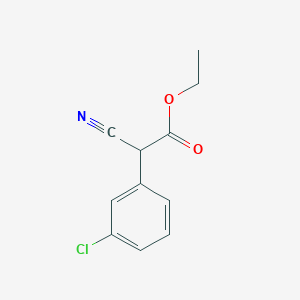
5-氟吡啶-3-甲醛
描述
5-Fluoropyridine-3-carbaldehyde is a heterocyclic aromatic compound with the chemical formula C₆H₄FNO. It finds application in various scientific research fields due to its unique properties, including its reactivity and the presence of the fluorine atom. It is used in the preparation of peptidomimetics as inhibitors of cysteine proteases .
Synthesis Analysis
The synthesis of 5-Fluoropyridine-3-carbaldehyde involves several steps. The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . One of the primary applications of 5-fluoropyridine-3-carbaldehyde lies in organic synthesis.
Molecular Structure Analysis
The molecular structure of 5-Fluoropyridine-3-carbaldehyde is characterized by the presence of a fluorine atom, which contributes to its unique properties. The presence of the fluorine atom makes it less reactive than its chlorinated and brominated analogues .
Chemical Reactions Analysis
The chemical reactions involving 5-Fluoropyridine-3-carbaldehyde are characterized by its reactivity and the presence of the fluorine atom. It was then reduced in two steps to form 3-aminopyridine 73, converted into 3-fluoropyridine 74 by the Baltz-Schiemann reaction, and afterwards was transformed into 3-deoxy-3-fluoropyridoxamine 5′-phosphate (F-PMP) (7527) .
Physical And Chemical Properties Analysis
5-Fluoropyridine-3-carbaldehyde is a heterocyclic aromatic compound with the chemical formula C₆H₄FNO. Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
科学研究应用
合成氟化合物
5-氟吡啶-3-甲醛在合成各种氟化合物中起着至关重要的作用。这包括通过涉及亲电性α,α-二氟化和随后的脱氟芳构化过程来制备5-烷氧甲基-2-芳基-3-氟-1H-吡咯和2-芳基-3-氟-1H-吡咯-5-甲醛 (Surmont et al., 2009)。这种方法提供了一个新的可访问的方法来创造各种新的3-氟代吡咯。
医学领域的成像技术
5-氟吡啶衍生物,如氟-18标记的氟吡啶,在医学成像中具有重要应用,特别是在正电子发射断层扫描(PET)中。由于它们的稳定性和在特定位置引入氟-18以实现更有效成像的能力,这些化合物被使用(Carroll等,2007年)。
席夫碱的合成
5-氟吡啶-3-甲醛参与了席夫碱的合成。这些化合物具有一系列应用,包括作为潜在的除草剂,杀菌剂,抗病毒剂以及在植物生长调节中的应用 (Gangadasu et al., 2002)。由吡啶甲醛衍生的席夫碱在各种有机反应中作为有价值的合成子。
主要胺的分析
在分析化学领域,5-氟吡啶-3-甲醛的衍生物,如3-(2-呋喃基)喹啉-2-甲醛,已被用作主要胺的荧光衍生试剂。这在液相色谱联合激光诱导荧光检测中特别有用,提供高灵敏度分析 (Beale et al., 1990)。
属性
IUPAC Name |
5-fluoropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO/c7-6-1-5(4-9)2-8-3-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPXZFGQVDIXMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556450 | |
| Record name | 5-Fluoropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoropyridine-3-carbaldehyde | |
CAS RN |
39891-04-8 | |
| Record name | 5-Fluoronicotinaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39891-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoropyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine](/img/structure/B1315651.png)




![Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B1315663.png)
![{4-[(3-Nitropyridin-2-yl)oxy]phenyl}amine](/img/structure/B1315671.png)





